![molecular formula C19H17N5O2 B5554607 6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of molecules that incorporate imidazo[1,2-a]pyridine and oxadiazole rings, known for their diverse pharmacological properties. These heterocyclic frameworks are often explored for their potential in drug discovery due to their structural versatility and biological relevance.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of the core heterocyclic structure followed by functional group modifications. For example, the synthesis of related imidazo[1,2-a]pyridine derivatives often includes steps such as tosylation, treatment with acetamides, and subsequent cyclization reactions to form the desired core structure. The introduction of the oxadiazole ring might involve reactions with carboxylic acids to form the corresponding oxadiazolyl derivatives (Bassyouni et al., 2012).

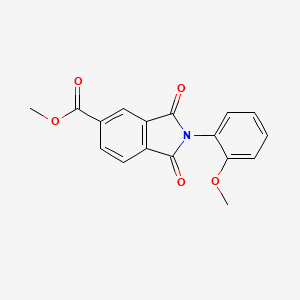

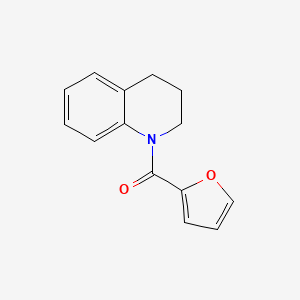

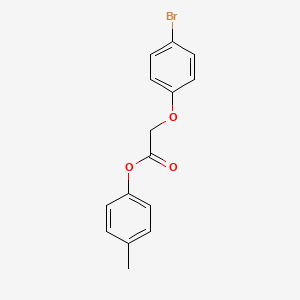

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple heteroatoms (N, O) in the rings, contributing to their unique chemical properties. Crystallographic analysis and DFT studies are common methods used to determine the conformation and electronic structure, providing insights into the compound's reactivity and interaction with biological targets (Richter et al., 2023).

Applications De Recherche Scientifique

Synthesis and Structural Studies

The chemical compound of interest has a structure that may be involved in complex synthesis processes similar to those of imidazo and pyridine derivatives. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, demonstrating the chemical versatility and potential for creating new molecules with specific properties. Such studies are fundamental in understanding the reactivity and interaction mechanisms of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral and Antimicrobial Activities

Compounds with structures similar to 6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide have been designed and tested as antiviral agents. Research has identified novel classes of inhibitors against human rhinovirus, showcasing the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999). Additionally, antimicrobial activities have been observed in derivatives, indicating their utility in combating bacterial infections (Lv et al., 2017).

Antioxidant Properties

The antioxidant capabilities of related compounds have been explored through synthesis and evaluation processes. These compounds have demonstrated potential in scavenging free radicals and providing protection against oxidative stress, a key factor in numerous diseases (Bassyouni et al., 2012).

Tuberculostatic and Antiulcer Agents

Further studies have explored the tuberculostatic activity of imidazo[4, 5-b]pyridine derivatives, although the activity was found to be low, suggesting that structural modifications might be necessary for enhanced efficacy (Bukowski, 1984). Additionally, the investigation into antiulcer agents among imidazo[1,2-a]pyridines substituted at the 3-position revealed potential for cytoprotective properties, though lacking significant antisecretory activity (Starrett et al., 1989).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-12-3-8-17-22-16(11-24(17)10-12)19(25)20-9-14-4-6-15(7-5-14)18-21-13(2)26-23-18/h3-8,10-11H,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLHSLFBVANULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC=C(C=C3)C4=NOC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)